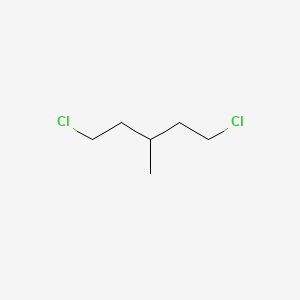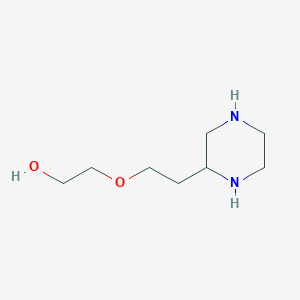
2-(2-Piperazin-2-ylethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Piperazin-2-ylethoxy)ethanol: is an organic compound with the molecular formula C8H18N2O2 It is a derivative of piperazine, a heterocyclic amine, and contains both ether and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Piperazin-2-ylethoxy)ethanol typically involves the alkylation of piperazine with 2-(2-haloethoxy)ethanol. The reaction is carried out under decarboxylation conditions, and the product can be optionally converted into a dihydrohalogenated salt with a haloid acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Piperazin-2-ylethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ether and alcohol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(2-Piperazin-2-ylethoxy)ethanol is used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Medicine: In the pharmaceutical industry, this compound is explored for its potential as a drug candidate or as a precursor in the synthesis of therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-Piperazin-2-ylethoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
2-(2-(Dimethylamino)ethoxy)ethanol: This compound is similar in structure but contains a dimethylamino group instead of a piperazine ring.
2-(2-(Piperazin-1-yl)ethoxy)ethanol: A closely related compound with slight variations in the piperazine substitution pattern.
Uniqueness: 2-(2-Piperazin-2-ylethoxy)ethanol is unique due to its combination of ether, alcohol, and piperazine functional groups. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research in chemistry, biology, and medicine.
Propiedades
Número CAS |
509076-90-8 |
|---|---|
Fórmula molecular |
C8H18N2O2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-(2-piperazin-2-ylethoxy)ethanol |
InChI |
InChI=1S/C8H18N2O2/c11-4-6-12-5-1-8-7-9-2-3-10-8/h8-11H,1-7H2 |
Clave InChI |
CDNGOUUFZNXQSM-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CN1)CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


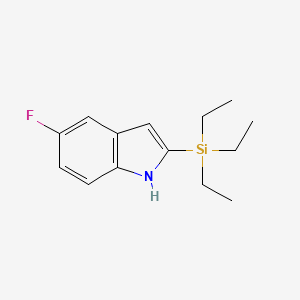
![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)

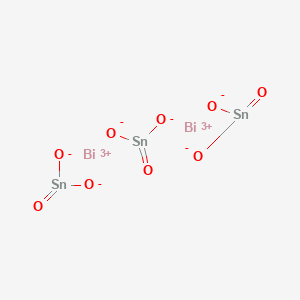

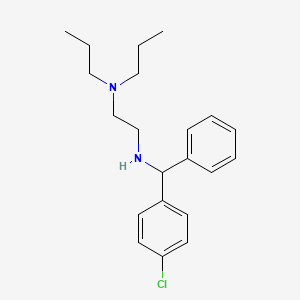
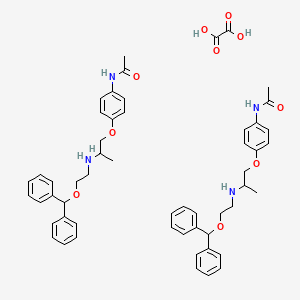

![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)

![Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13751440.png)
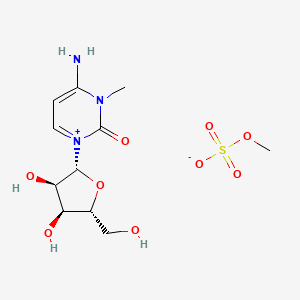
![2-(2,5-Dichlorophenyl)-1-[2-(2,5-dichlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13751447.png)
